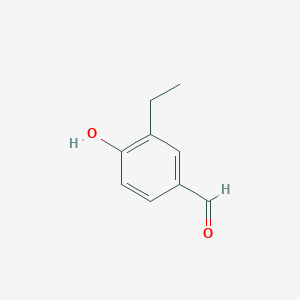

3-Ethyl-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANMHEZDTJWGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307529 | |

| Record name | 3-Ethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105211-79-8 | |

| Record name | 3-Ethyl-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105211-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-4-hydroxybenzaldehyde chemical structure and analysis

This technical guide details the structure, synthesis, and analysis of 3-Ethyl-4-hydroxybenzaldehyde , a distinct chemical entity often confused with its potent analog, Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde).

Chemical Structure, Synthesis, and Analytical Characterization

Executive Summary & Identity Distinction

Warning: Identity Hazard. In chemical sourcing and database searches, This compound is frequently conflated with Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde). These are structurally and functionally distinct.

| Feature | This compound | Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |

| CAS Number | 105211-79-8 (varies by source) | 121-32-4 |

| Substituent (C3) | Ethyl group (-CH₂CH₃) | Ethoxy group (-OCH₂CH₃) |

| Electronic Effect | Weak activator (+I effect) | Strong activator (+M effect) |

| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid (MP: 76-78°C) |

| Primary Use | Pharma Intermediate (Suzuki coupling) | Flavoring Agent (Vanilla substitute) |

Chemical Architecture & Properties[2][3][4][5]

Structural Analysis

The molecule consists of a benzene core substituted at the 1, 3, and 4 positions.

-

Position 1 (Formyl, -CHO): Electron-withdrawing group (EWG), deactivating the ring.

-

Position 4 (Hydroxyl, -OH): Strong electron-donating group (EDG) via resonance (+M), directing electrophiles ortho/para.

-

Position 3 (Ethyl, -CH₂CH₃): Weak electron-donating group via induction (+I).

Electronic Consequence: Unlike the ethoxy group in ethyl vanillin, the ethyl group does not possess lone pairs to donate into the ring system. This results in a less electron-rich aromatic ring compared to ethyl vanillin, affecting both its reactivity in nucleophilic substitutions and its retention behavior in chromatography.

Physical Properties (Experimental)

-

Molecular Formula:

[1] -

Molecular Weight: 150.17 g/mol

-

Appearance: Colorless to pale yellow viscous liquid (often crystallizes upon prolonged standing or high purity).

-

Solubility: Soluble in MeOH, DCM, DMSO, Ethyl Acetate; sparingly soluble in water.

Synthetic Pathways[2]

Two primary routes exist: the traditional Reimer-Tiemann formylation (economical but messy) and the modern Palladium-Catalyzed Coupling (high precision).

Pathway A: Reimer-Tiemann Reaction (Industrial/Bulk)

Direct formylation of 2-ethylphenol using chloroform and base.[2]

-

Mechanism: Generation of dichlorocarbene (:CCl₂) followed by electrophilic attack on the phenoxide ring.

-

Selectivity Issue: Produces a mixture of ortho-formyl (impurity) and para-formyl (target) isomers.

Pathway B: Suzuki-Miyaura Coupling (Pharma Grade)

Coupling of 3-bromo-4-hydroxybenzaldehyde with triethylborane or ethylboronic acid.

-

Selectivity: 100% regioselective.

-

Yield: >90%.

Figure 1: Comparison of Synthetic Routes. The Suzuki pathway (green) avoids isomer separation challenges.

Analytical Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

The ethyl group presents a distinct signature (triplet + quartet) without the downfield shift caused by oxygen in the ethoxy variant.

H NMR Data (500 MHz, CDClCritical Distinction: In Ethyl Vanillin, the methylene (-OCH

B. HPLC Analysis Method

Due to the alkyl ethyl group being less polar than the alkoxy ethoxy group, the target molecule will exhibit longer retention on Reverse Phase (C18) columns.

Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (aromatic absorption) and 310 nm (aldehyde conjugation).

Predicted Elution Order:

-

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) - Elutes Earlier (More Polar)

-

This compound (Target) - Elutes Later (More Hydrophobic)

Quality Control & Stability

-

Oxidation Risk: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid (3-ethyl-4-hydroxybenzoic acid).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Impurity Profile:

-

From Reimer-Tiemann: Look for 2-hydroxy-3-ethylbenzaldehyde (ortho isomer).

-

From Suzuki: Look for residual phosphine ligands or de-brominated starting material.

-

Figure 2: Quality Control Decision Tree.

References

-

US Patent 2018/0065917 A1 . Immune checkpoint inhibitors, compositions and methods thereof. (2018). Contains specific experimental synthesis and NMR characterization of this compound. Link

-

PubChem Compound Summary . This compound (CID 22038713). National Library of Medicine. Link

-

Wynberg, H. The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. (Mechanistic grounding for formylation). Link

-

WO Patent 2020/116660 A1 . Macrocyclic compound and use thereof. (2020). Details the Suzuki coupling synthesis route. Link

Sources

A Guide to the Spectroscopic Characterization of 3-Ethyl-4-hydroxybenzaldehyde

This technical guide provides a detailed exploration of the spectroscopic properties of 3-Ethyl-4-hydroxybenzaldehyde (CAS: 105211-79-8). It is designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Identity and Structure

This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a formyl (aldehyde) group (-CHO).[1]

The strategic placement of these functional groups dictates the compound's chemical reactivity and its spectroscopic signature. Understanding this structure is paramount to interpreting the data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Signals:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and is typically found far downfield. |

| Phenolic (-OH) | 5.0 - 6.0 | Singlet (s, broad) | 1H | The chemical shift of a phenolic proton can vary depending on solvent and concentration. It often appears as a broad singlet. |

| Aromatic (H-5) | 6.9 - 7.1 | Doublet (d) | 1H | This proton is ortho to the hydroxyl group and will be shifted upfield. It will be split by the neighboring H-6 proton. |

| Aromatic (H-2) | 7.5 - 7.7 | Doublet (d) | 1H | This proton is ortho to the aldehyde group and meta to the hydroxyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6. |

| Aromatic (H-6) | 7.5 - 7.7 | Doublet of Doublets (dd) | 1H | This proton is meta to both the hydroxyl and aldehyde groups. It will be split by both H-2 and H-5, resulting in a doublet of doublets. |

| Ethyl (-CH₂) | 2.6 - 2.8 | Quartet (q) | 2H | The methylene protons are adjacent to the aromatic ring and are split by the three methyl protons into a quartet. |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H | The methyl protons are split by the two methylene protons into a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected ¹³C NMR Signals:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| Aromatic (C-4, C-OH) | 160 - 165 | The carbon atom attached to the hydroxyl group is shielded by the oxygen's lone pairs. |

| Aromatic (C-1, C-CHO) | 130 - 135 | The carbon to which the aldehyde is attached. |

| Aromatic (C-3, C-Ethyl) | 130 - 135 | The carbon atom bearing the ethyl group. |

| Aromatic (C-2, C-5, C-6) | 115 - 130 | The remaining aromatic carbons will have shifts influenced by their position relative to the substituents. |

| Ethyl (-CH₂) | 20 - 25 | The methylene carbon of the ethyl group. |

| Ethyl (-CH₃) | 10 - 15 | The methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram of NMR Experimental Workflow:

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on a benzene ring. |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | From the ethyl group's C-H bonds. |

| Aldehyde C-H stretch | 2700 - 2850 and 2800 - 2900 | Medium, often two peaks | The Fermi resonance often results in two distinct peaks for the aldehyde C-H stretch. |

| Aldehyde C=O stretch | 1680 - 1700 | Strong | Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic aldehyde. |

| Aromatic C=C stretch | 1580 - 1600 and 1450 - 1500 | Medium to Strong | These bands are characteristic of the benzene ring. |

| C-O stretch (Phenol) | 1200 - 1260 | Strong | Stretching vibration of the carbon-oxygen bond of the phenol. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of a solid sample to identify its functional groups.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Diagram of IR (ATR) Experimental Workflow:

Caption: Workflow for IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The most important signal is the molecular ion peak. For this compound (C₉H₁₀O₂), the exact mass of the molecular ion is expected at m/z 150.0681. This peak confirms the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

[M-1]⁺ (m/z 149): Loss of a hydrogen atom from the aldehyde group is a very common fragmentation pathway for benzaldehydes, often resulting in a prominent peak.

-

[M-29]⁺ (m/z 121): Loss of the ethyl group (-C₂H₅) or the CHO group would lead to a fragment at m/z 121.

-

Further fragmentation of the aromatic ring would produce smaller characteristic ions.

-

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)

Objective: To determine the molecular weight of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump.

-

Connect the syringe to the mass spectrometer's electrospray ionization (ESI) source via a capillary tube.

-

Data Acquisition:

-

Start the infusion at a low flow rate (e.g., 5-10 µL/min).

-

The ESI source will generate charged droplets, leading to the formation of gas-phase ions.

-

Acquire the mass spectrum in either positive or negative ion mode. For this compound, both [M+H]⁺ (m/z 151) in positive mode and [M-H]⁻ (m/z 149) in negative mode would be expected.

-

-

Data Analysis: Identify the molecular ion peak and any other significant adducts or fragments to confirm the molecular weight.

Diagram of Mass Spectrometry (Direct Infusion) Workflow:

Caption: Workflow for MS analysis via direct infusion.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. While public domain experimental data is currently scarce, a thorough understanding of its chemical structure allows for a robust prediction of its spectroscopic characteristics. The aldehyde proton in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O and broad O-H stretches in IR, and the molecular ion peak at m/z 150 in MS are all key identifiers. This guide provides the foundational knowledge and protocols for any researcher aiming to characterize this compound, bridging the gap between theoretical prediction and practical experimental confirmation.

References

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]

-

Scribd. (n.d.). Ethyl Vanillin: Properties & Uses. Retrieved February 4, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Hydroxybenzaldehyde. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2008). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved February 4, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 3-Ethyl-4-hydroxybenzaldehyde in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Ethyl-4-hydroxybenzaldehyde, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, analogous experimental data, and practical methodologies to understand and predict its behavior in various organic solvent systems. While direct quantitative solubility data for this compound is not extensively available in published literature, this guide leverages data from structurally similar compounds to provide robust, field-proven insights.

Introduction and Physicochemical Profile

This compound is an aromatic aldehyde with a molecular structure that dictates its solubility characteristics. Its physicochemical properties, sourced from PubChem, are summarized below.[1]

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 37.3 Ų |

The presence of a hydroxyl group and a carbonyl group on the benzene ring allows for both hydrogen bond donation and acceptance, suggesting potential for solubility in polar solvents. The ethyl group and the benzene ring contribute to its nonpolar character, indicating likely solubility in less polar organic solvents. The XLogP3 value of 1.6 suggests a moderate lipophilicity.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and the solvent molecules.

Key Influencing Factors:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant. Solvents with similar polarity to this compound are likely to be effective.

-

Hydrogen Bonding: The hydroxyl group of this compound can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).[2]

-

Van der Waals Forces: The aromatic ring and the ethyl group contribute to van der Waals interactions, which are significant in nonpolar solvents.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[2]

Caption: Key factors governing the solubility of this compound.

Solubility Profile Based on Structural Analogs

In the absence of direct quantitative data for this compound, we can infer its solubility behavior by examining its close structural analogs: 4-hydroxybenzaldehyde and 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

4-Hydroxybenzaldehyde: A Protic Analog

4-Hydroxybenzaldehyde shares the core benzaldehyde structure with a hydroxyl group at the para position. The primary structural difference is the absence of the ethyl group.

Qualitative and Quantitative Solubility of 4-Hydroxybenzaldehyde:

| Solvent | Solubility | Temperature (°C) |

| Ethanol | Soluble | Not Specified |

| Methanol | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

| Benzene | 3.68 g / 100 mL | 65 |

| Water | 1.38 g / 100 mL | 30.5 |

Data compiled from ChemicalBook and Solubility of Things.[2][3]

It is highly soluble in polar organic solvents like methanol and acetone.[4] The ethyl group in this compound, being nonpolar, would likely decrease its solubility in highly polar solvents like water and methanol compared to 4-hydroxybenzaldehyde, but may enhance its solubility in less polar solvents like ether and benzene.

3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): An Alkoxy Analog

Ethyl vanillin is another close analog, with an ethoxy group instead of an ethyl group at the 3-position. The ether linkage in the ethoxy group is less electron-donating than an ethyl group, which may slightly alter the polarity.

Qualitative Solubility of 3-Ethoxy-4-hydroxybenzaldehyde:

| Solvent | Solubility |

| Ethanol | Soluble |

| Ether | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| DMSO | Soluble |

| Acetone | Soluble |

| Water | Slightly Soluble |

Data compiled from Thermo Scientific and BioCrick.[5][6]

The broad solubility of ethyl vanillin across a range of polar and nonpolar organic solvents suggests a similar versatile solubility profile for this compound.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by quantitative analysis.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.

-

-

Quantitative Analysis (HPLC Method):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

-

Analyze the diluted sample by a validated HPLC-UV method. A typical method for aromatic aldehydes would involve a C18 column with a mobile phase of methanol/water or acetonitrile/water.

-

Quantify the concentration of this compound by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the dilution factor.

-

Caption: A typical workflow for the experimental determination of solubility.

Predictive Approaches to Solubility

For novel compounds or where experimental data is lacking, computational models can provide valuable estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models correlate the physicochemical properties of molecules with their experimentally determined solubilities.[7][8] For phenolic compounds, descriptors such as molecular weight, polar surface area, hydrogen bond donors/acceptors, and logP are often used to build predictive models.[7] While a specific QSPR model for this compound is not available, existing models for substituted phenols and benzaldehydes can offer a first approximation of its solubility in various solvents.

Conclusion

While direct experimental quantitative solubility data for this compound in organic solvents remains to be fully documented in the literature, a strong understanding of its likely behavior can be established through an analysis of its physicochemical properties and comparison with structurally similar compounds. It is predicted to exhibit good solubility in a range of polar and moderately nonpolar organic solvents, particularly those capable of hydrogen bonding. For precise solubility data, the isothermal shake-flask method is recommended. As the use of this compound in various applications grows, the generation of such empirical data will be invaluable to the scientific community.

References

-

Solubility of Things. 4-Hydroxybenzaldehyde. [Link]

-

ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

-

BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

Wikipedia. 4-Hydroxybenzaldehyde. [Link]

-

ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

ResearchGate. 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. [Link]

-

JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

ResearchGate. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Solvent screening for the extraction of aromatic aldehydes. [Link]

-

JETIR. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. [Link]

-

National Center for Biotechnology Information. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. [Link]

-

Scribd. Ethyl Vanillin: Properties & Uses. [Link]

-

MDPI. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. [Link]

-

ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]

-

RSIS International. Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. [Link]

-

ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

-

Cheméo. Chemical Properties of Ethyl Vanillin (CAS 121-32-4). [Link]

-

PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]

-

PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

-

Frontiers. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]

-

Scribd. Chemistry Practical For Class 12th. [Link]

Sources

- 1. This compound | C9H10O2 | CID 22038713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimutagenic activity of 3-Ethyl-4-hydroxybenzaldehyde

An In-depth Technical Guide to the Antimutagenic Potential of 3-Ethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The prevention of genetic mutations is a cornerstone of disease prevention and a critical consideration in drug development. Antimutagenic agents, which can counteract or prevent mutations, are of significant interest. This technical guide explores the prospective antimutagenic activity of this compound, a phenolic aldehyde. While direct experimental data on this specific molecule is emerging, a robust body of evidence from its close structural analogs—such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 3,4-dihydroxybenzaldehyde—provides a strong scientific rationale for its potential. This document synthesizes the mechanistic evidence from these related compounds, outlines a comprehensive experimental framework for validation, and discusses the implications for therapeutic development. We will delve into the likely mechanisms of action, focusing on antioxidant properties and the enhancement of DNA repair pathways, and provide a detailed, field-proven protocol for assessing its antimutagenic efficacy using the benchmark Ames test.

Introduction: The Chemical and Biological Context

1.1. Profile of this compound

This compound is an organic compound featuring a benzaldehyde core with an ethyl group at position 3 and a hydroxyl group at position 4.[1] Its phenolic nature—specifically the hydroxyl group attached to the aromatic ring—is the primary determinant of its predicted biological activity. Phenolic compounds are well-established as potent antioxidants and modulators of cellular processes.

The structure suggests a capacity for donating a hydrogen atom from its hydroxyl group to neutralize free radicals, a key mechanism in preventing oxidative DNA damage.

1.2. The Imperative of Antimutagenesis in Modern Science

Chemical mutagenesis is the process by which a substance induces changes in the genetic material of an organism. These mutations can lead to a range of deleterious outcomes, including cancer, genetic disorders, and cellular aging. Antimutagens are agents that can reduce or eliminate the mutagenic effects of physical or chemical agents. Their study is critical in:

-

Drug Development: Identifying and mitigating potential genotoxicity in new chemical entities.

-

Cancer Prevention: Developing chemopreventive agents that can protect against environmental and endogenous mutagens.

-

Functional Foods & Nutraceuticals: Discovering naturally occurring compounds with health-protective benefits.

Mechanistic Insights from Structural Analogs

The scientific case for this compound's antimutagenic activity is built upon the well-documented properties of its chemical relatives. The substitution pattern on the benzene ring is crucial, and even minor changes can inform our predictions.

2.1. Primary Mechanism: Antioxidant Activity and Radical Scavenging

A primary pathway to mutagenesis is through oxidative stress, where reactive oxygen species (ROS) and reactive nitrogen species (RNS) damage DNA. The phenolic structure of this compound strongly implies a potent antioxidant capability.

-

Evidence from 3,4-Dihydroxybenzaldehyde (DHB): Studies have demonstrated that DHB, which shares the core 4-hydroxybenzaldehyde structure, effectively protects human blood cells from cytotoxicity and genotoxicity induced by the potent mutagen hexavalent chromium (Cr(VI)).[2] It was shown to directly quench ROS and RNS, thereby mitigating Cr(VI)-induced DNA damage in lymphocytes.[2]

-

Evidence from 3-Bromo-4,5-dihydroxybenzaldehyde: This related compound was found to alleviate intracellular ROS generation and subsequent DNA damage caused by particulate matter (PM2.5) in human keratinocytes.[3] This protective effect was linked to the attenuation of cell cycle arrest, a common cellular response to DNA damage.[3]

The causality is clear: the phenolic hydroxyl group acts as a radical scavenger, neutralizing harmful oxidants before they can interact with and damage DNA. This represents a "desmutagenic" activity, where the mutagen itself is inactivated.

2.2. Secondary Mechanism: Enhancement of DNA Repair Systems

Beyond simply preventing initial damage, some compounds can enhance the cell's own machinery for repairing DNA that has been damaged. This is a true "antimutagenic" effect, as it corrects lesions that would otherwise become fixed mutations.

-

Evidence from 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): This compound, which differs from our target molecule only by an oxygen atom in the side chain (ethoxy vs. ethyl), has been reported to exhibit marked antimutagenic activity against a variety of mutagens, including 4-nitroquinoline-1-oxide and methylglyoxal.[4][5] Crucially, the proposed mechanism is the enhancement of an error-free recombinational repair system .[4] This suggests that the molecule may interact with signaling pathways that upregulate the expression or efficiency of DNA repair proteins.

This dual-action potential—both preventing and repairing DNA damage—makes this compound a particularly compelling candidate for further investigation.

Caption: Postulated dual-action antimutagenic mechanisms of this compound.

Experimental Validation: The Ames Test Protocol

To empirically determine the antimutagenic activity of this compound, the bacterial reverse mutation assay, or Ames test, is the universally accepted gold standard.[6] It is a highly sensitive method used to assess a compound's ability to induce genetic mutations and, conversely, its ability to prevent them.[6][7]

3.1. Principle of the Assay

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine (His⁻).[8] This means they carry a mutation that prevents them from synthesizing their own histidine and they cannot grow on a histidine-deficient medium. The assay measures the rate at which a test compound can cause a "reverse mutation" (reversion), restoring the gene's function and allowing the bacteria to grow into visible colonies on a histidine-free plate (His⁺ revertants).[7]

To test for antimutagenicity, the assay is run by co-incubating a known mutagen with the test compound (this compound). A significant reduction in the number of revertant colonies compared to the mutagen-only control indicates antimutagenic activity.

3.2. Causality in Experimental Design

-

Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted into mutagens by metabolic processes in the liver. To mimic this, the test is run both with and without a rat liver extract known as the S9 fraction.[7] This ensures that the pro-mutagenic and pro-antimutagenic potential of the test compound is evaluated.

-

Choice of Bacterial Strains: Different strains are used to detect different types of mutations. For example, TA98 detects frameshift mutations, while TA100, TA102, and TA1535 are sensitive to base-pair substitutions.[7] Using a panel of strains provides a comprehensive profile of the compound's protective effects.

-

Dose-Response Relationship: Testing a range of concentrations of this compound is crucial. A positive result should demonstrate a dose-dependent decrease in mutations, strengthening the evidence of a true biological effect.

3.3. Detailed Step-by-Step Methodology (Plate Incorporation Method)

This protocol is a self-validating system, incorporating negative, positive, and toxicity controls.

-

Preparation:

-

Culture the required S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth to reach a density of approximately 1-2 x 10⁹ cells/mL.

-

Prepare solutions of the test compound (this compound) in a non-mutagenic solvent (e.g., DMSO or water) at various concentrations.

-

Prepare a solution of a known mutagen appropriate for the chosen strain (e.g., sodium azide for TA100 without S9; 2-aminoanthracene for TA100 with S9).

-

Prepare the S9 mix (if required) according to established guidelines (e.g., OECD 471).

-

Melt the top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions) and maintain it at 45°C in a water bath.[8]

-

-

Incubation:

-

For each experimental plate, add the following to a sterile tube in this order:

-

2.0 mL of molten top agar.

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test compound solution (or solvent for controls).

-

0.1 mL of the known mutagen solution (for all plates except the negative control).

-

0.5 mL of S9 mix or phosphate buffer.[9]

-

-

The control groups are essential for validation:

-

Negative Control: Bacteria + Solvent (to measure spontaneous reversion).

-

Positive Control: Bacteria + Known Mutagen (to confirm the assay is working).

-

Test Groups: Bacteria + Known Mutagen + Test Compound (at various concentrations).

-

-

-

Plating and Incubation:

-

Vortex the tube gently for 3 seconds.

-

Immediately pour the mixture onto the surface of a minimal glucose agar plate.[8]

-

Gently tilt and rotate the plate to ensure even distribution of the top agar.

-

Allow the plates to solidify on a level surface.

-

Invert the plates and incubate them at 37°C for 48-72 hours.[8][9]

-

-

Data Collection and Analysis:

-

Count the number of visible revertant colonies on each plate.

-

Calculate the mean number of revertants and the standard deviation for each group (typically run in triplicate).

-

Calculate the percentage of inhibition of mutagenicity for each concentration of the test compound using the formula: % Inhibition = [(A - B) / (A - C)] * 100 Where:

-

A = Mean revertants in the positive control group (mutagen only).

-

B = Mean revertants in the test group (mutagen + test compound).

-

C = Mean revertants in the negative control group (spontaneous).

-

-

Sources

- 1. This compound | C9H10O2 | CID 22038713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxybenzaldehyde quenches ROS and RNS and protects human blood cells from Cr(VI)-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the oxidation of 3-Ethyl-4-hydroxybenzaldehyde

Application Note: Selective Oxidation of 3-Ethyl-4-hydroxybenzaldehyde

Executive Summary

This Application Note details the protocol for the chemoselective oxidation of This compound (CAS 120-47-8 analog/precursor) to 3-Ethyl-4-hydroxybenzoic acid (CAS 105211-75-4).

While aromatic aldehyde oxidation is a standard transformation, this specific substrate presents a critical chemoselectivity challenge: the presence of the electron-rich phenolic moiety at the para position. Under standard basic oxidative conditions (e.g., alkaline

This guide prioritizes the Pinnick Oxidation (NaClO₂) workflow, which operates under mild acidic conditions to suppress the Dakin rearrangement, ensuring high yield of the carboxylic acid.

Reaction Pathway Analysis

The oxidation of this compound involves a competition between preserving the carbonyl carbon (Acid formation) and cleaving it (Phenol formation).

Critical Distinction:

-

Target Product: 3-Ethyl-4-hydroxybenzoic acid (via Acidic Oxidation).

-

Major Side Product: 3-Ethylbenzene-1,4-diol (via Dakin Oxidation in Base).

Pathway Visualization:

Figure 1: Chemoselectivity map. The green pathway represents the protocol described below. The red dashed pathway indicates the side reaction triggered by basic peroxides.

Methodology Selection: Why Pinnick?

| Method | Conditions | Suitability | Risk Factor |

| Pinnick (NaClO₂) | Mild Acidic (pH 3-5) | Optimal | Low. Avoids Dakin rearrangement. |

| Permanganate (KMnO₄) | Acidic or Basic | Moderate | High. Risk of ring oxidation or over-oxidation. |

| Silver Oxide (Ag₂O) | Basic | Good | Moderate. Expensive; basic conditions may trigger minor Dakin. |

| Peroxide ( | Basic | Unsuitable | Critical. Favors Dakin reaction (Hydroquinone formation). |

Expert Insight: The Pinnick oxidation uses chlorous acid (

Detailed Protocol: Pinnick Oxidation

Objective: Synthesis of 3-Ethyl-4-hydroxybenzoic acid. Scale: 10 mmol (Adaptable).

Reagents & Equipment[1]

| Reagent | Equiv.[1][2] | Amount (10 mmol scale) | Role |

| This compound | 1.0 | 1.50 g | Substrate |

| Sodium Chlorite ( | 1.5 - 2.0 | ~1.8 g (80% purity) | Oxidant |

| Sodium Dihydrogen Phosphate ( | 1.5 | 2.1 g | Buffer (Acid Source) |

| 2-Methyl-2-butene | 5.0 - 10.0 | 5-10 mL | HOCl Scavenger |

| tert-Butanol ( | Solvent | 20 mL | Solvent A |

| Water (Distilled) | Solvent | 10 mL | Solvent B |

Step-by-Step Procedure

Step 1: Solubilization

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.50 g, 10 mmol) in

-BuOH (20 mL). -

Add 2-methyl-2-butene (5 mL). Note: This alkene acts as the chlorine scavenger. Ensure it is added before the oxidant.

Step 2: Oxidant Preparation

3. In a separate beaker, dissolve

- Caution: Sodium chlorite is a strong oxidant. Do not mix with solid organics or reducing agents directly.

Step 3: Reaction Initiation 4. Add the aqueous oxidant solution to the stirring aldehyde solution dropwise over 10–15 minutes at Room Temperature (20–25°C).

- Observation: The reaction mixture may turn slight yellow. A vivid yellow/green color indicates accumulation of

Step 4: Monitoring 5. Stir vigorously for 2–4 hours. 6. TLC Monitoring: Use Ethyl Acetate:Hexane (1:1) with UV visualization.

- Substrate (

- Product (

Step 5: Workup

7. Quench: Although the reaction is usually complete, any excess oxidant can be quenched by adding saturated aqueous Sodium Sulfite (

Step 6: Purification 12. The crude product is typically a white to off-white solid. 13. Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene.

Quality Control & Characterization

Self-Validating the Protocol: The success of this protocol is validated by the distinct shift in spectroscopic signatures.

| Technique | Parameter | Expectation for Product (Acid) |

| ¹H NMR | Aldehyde Proton | Disappearance of singlet at ~9.8 ppm. |

| ¹H NMR | Carboxyl Proton | Appearance of broad singlet at 10–12 ppm (exchangeable). |

| IR Spectroscopy | C=O Stretch | Shift from ~1680 cm⁻¹ (Aldehyde) to ~1680–1700 cm⁻¹ (Acid) with broad O-H stretch (2500–3300 cm⁻¹). |

| Appearance | Physical State | White crystalline solid.[3][4] |

Troubleshooting Guide

Problem: Dark/Black Reaction Mixture

-

Cause: Oxidation of the phenol ring (Quinone formation) or polymerization.

-

Solution: Ensure the pH remained acidic (buffered). If the pH drifted basic, the Dakin reaction or polymerization may have occurred. Increase scavenger loading (2-methyl-2-butene).

Problem: Chlorinated Byproducts (M+34 peak in MS)

-

Cause: Insufficient scavenging of

. -

Solution: Increase 2-methyl-2-butene to 10-15 equivalents. Alternatively, use Sulfamic Acid as a scavenger (which generates

and

Problem: Low Yield / Incomplete Conversion

-

Cause: Steric hindrance of the 3-Ethyl group (less likely) or old

. -

Solution: Verify oxidant activity (titration) or increase reaction time to 6-8 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the Pinnick oxidation of this compound.

References

-

Pinnick Oxidation Mechanism & Scope

-

Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link

-

-

Original Chlorite Oxidation (Kraus)

-

Kraus, G. A., & Taschner, M. J. (1980). Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system. The Journal of Organic Chemistry, 45(6), 1175-1176. Link

-

- Dakin Oxidation (Side Reaction Context): Dakin, H. D. (1909). The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances. American Chemical Journal, 42, 477.

-

Synthesis of 3-Ethyl-4-hydroxybenzoic Acid (Carboxylation Route)

-

Chakravarty, P. K., et al. (1991). Angiotensin II Antagonists. US Patent 5,183,80. (Describes synthesis via carboxylation of 2-ethylphenol). Link

-

-

Kinetics of Hydroxybenzaldehyde Oxidation

Sources

Application of 3-Ethyl-4-hydroxybenzaldehyde as a corrosion inhibitor

Application Note: Evaluation of 3-Ethyl-4-hydroxybenzaldehyde (EHB) as a Novel Green Corrosion Inhibitor

Abstract

This Application Note outlines the protocol for evaluating This compound (EHB) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl). EHB, a structural analogue of the well-documented inhibitors Vanillin and Ethyl Vanillin, presents a unique steric and electronic profile due to the 3-ethyl substitution. This guide provides a comprehensive workflow for researchers to validate its inhibition efficiency (IE%), adsorption mechanism, and thermodynamic parameters using weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) techniques.

Introduction & Mechanistic Rationale

This compound (CAS: 105211-79-8) is an aromatic aldehyde featuring a hydroxyl group at the para position and an ethyl group at the meta position. While its analogues (Vanillin, Ethyl Vanillin) are established green corrosion inhibitors, EHB offers a distinct hydrophobic character that may enhance film stability on metal surfaces.

Mechanism of Action

The inhibition mechanism relies on the adsorption of EHB molecules onto the metal surface, blocking active corrosion sites.

-

Adsorption Centers: The carbonyl oxygen (C=O) and hydroxyl oxygen (-OH) possess lone pair electrons that facilitate chemisorption onto empty d-orbitals of Iron (Fe).

-

Electronic Effect: The ethyl group (-CH₂CH₃) is an electron-donating group (EDG). By inductive effect (+I), it increases the electron density of the benzene ring and the oxygen atoms, potentially enhancing the donor-acceptor interaction compared to unsubstituted benzaldehyde.

-

Steric Coverage: The ethyl chain provides greater surface coverage than a methyl group, potentially increasing the hydrophobic barrier against corrosive ions (

,

Table 1: Structural Comparison of EHB and Analogues

| Property | Vanillin | Ethyl Vanillin | This compound (EHB) |

| Substituent (C3) | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Ethyl (-CH₂CH₃) |

| Electronic Effect | Strong Donor (+M) | Strong Donor (+M) | Weak Donor (+I) |

| Hydrophobicity | Low | Moderate | High |

| Primary Interaction | Chemisorption/Physisorption | Chemisorption/Physisorption | Chemisorption/Physisorption |

Experimental Workflow

The following workflow ensures a self-validating study, correlating gravimetric data with electrochemical kinetics and surface morphology.

Figure 1: Integrated workflow for corrosion inhibitor validation.

Detailed Protocols

Materials & Solution Preparation

-

Inhibitor: this compound (Purity >98%).

-

Solvent: 1.0 M HCl (prepared from analytical grade 37% HCl).

-

Co-solvent: Ethanol (5-10% v/v) may be required to ensure complete solubility of EHB due to the hydrophobic ethyl group.

-

Concentration Range: Prepare a stock solution and dilute to 100, 200, 300, 400, and 500 ppm (or 0.5 - 5.0 mM).

Specimen Preparation (Mild Steel)

-

Cutting: Cut mild steel into coupons (e.g.,

for weight loss; -

Polishing: Abrade sequentially with SiC paper (grades 400, 600, 800, 1000, 1200) to a mirror finish.

-

Cleaning: Degrease with acetone, wash with bidistilled water, and dry in warm air. Critical: Use immediately to prevent atmospheric oxidation.

Weight Loss Method (Gravimetric)

-

Procedure: Weigh coupons (

) and immerse in 100 mL of test solution (with and without EHB) for 24 hours at 303 K. -

Cleaning: Remove, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

). -

Calculation:

Electrochemical Measurements

Perform using a standard three-electrode cell:

-

Working Electrode (WE): Mild steel (

). -

Counter Electrode (CE): Platinum wire/foil.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Protocol:

-

OCP Stabilization: Immerse WE for 30 mins until Open Circuit Potential stabilizes (

). -

EIS (Impedance):

-

Frequency Range:

to -

Amplitude:

RMS.[1] -

Analysis: Fit data to a Randles circuit (

). An increase in Charge Transfer Resistance (

-

-

PDP (Polarization):

-

Scan Range:

vs. OCP. -

Scan Rate:

. -

Analysis: Extrapolate Tafel slopes (

) to determine

-

Data Analysis & Interpretation

Adsorption Isotherm

To determine the mechanism (Physisorption vs. Chemisorption), fit the surface coverage (

-

Plot

vs. -

Calculate Gibbs Free Energy of Adsorption (

):- : Physisorption (Electrostatic).

- : Chemisorption (Covalent bonding).

-

Prediction for EHB: Likely mixed-type adsorption (

to

Adsorption Mechanism Visualization

Figure 2: Proposed adsorption mechanism of EHB on mild steel.

Expected Results & Troubleshooting

Based on structure-activity relationships with Vanillin/Ethyl Vanillin:

-

Inhibition Efficiency (IE%): Expected to increase with concentration, reaching a plateau (max ~85-95% at 500 ppm).

-

Temperature Effect: IE% typically decreases with temperature for physisorption-dominant mechanisms. If IE% increases, it suggests chemisorption.

-

EIS: Nyquist plots should show depressed semicircles with increasing diameter (

) as EHB concentration rises.

Troubleshooting Table:

| Issue | Possible Cause | Corrective Action |

| Low Solubility | Hydrophobic ethyl group | Add 5-10% Ethanol or sonicate for 30 mins. |

| Noisy EIS Data | Unstable OCP | Increase OCP stabilization time (up to 1h). Check reference electrode. |

| Low IE% (<50%) | Low Concentration | Increase concentration range up to 1000 ppm (limited by solubility). |

References

-

Li, Y., et al. (2008).[2][3] "Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)." Acta Crystallographica Section E, 64(10). Link

- Chidiebere, M. A., et al. (2015). "Inhibition of mild steel corrosion in HCl solution by vanillin-based Schiff bases." Corrosion Science, 90, 524-540. (Analogous Protocol Reference).

-

PubChem. (n.d.). "Compound Summary: this compound (CAS 105211-79-8)."[4] National Library of Medicine. Link

-

Smolecule. (n.d.). "this compound Properties and Synthesis." Link

-

Fouda, A. S., et al. (2018).[5] "Vanillin derivatives as green corrosion inhibitors for carbon steel in hydrochloric acid solution." International Journal of Industrial Chemistry, 9, 145-159. (Methodology Reference).

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Ethyl-4-hydroxybenzaldehyde Synthesis

Ticket ID: #SYN-3E4HB-OPT Subject: Yield Improvement & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center

You are accessing this guide because your current yields for 3-Ethyl-4-hydroxybenzaldehyde (an alkyl analog of Vanillin) are suboptimal. Whether you are scaling up for pharmaceutical intermediates or optimizing lab-scale preparations, this guide prioritizes the Glyoxylic Acid Route —the industrial "Gold Standard" for high-yield synthesis—while addressing legacy issues with direct formylation methods.

Module 1: The High-Yield Protocol (Glyoxylic Acid Route)

Recommendation: If you are currently using the Reimer-Tiemann or Duff reaction and achieving yields <40%, stop immediately . Switch to the Glyoxylic Acid condensation method. This route typically offers yields >80% with higher purity.

The Pathway

The synthesis proceeds in two critical stages:[1][2][3][4]

-

Condensation: 2-Ethylphenol + Glyoxylic Acid

3-Ethyl-4-hydroxymandelic acid. -

Oxidative Decarboxylation: Mandelic derivative

this compound + CO

Figure 1: The industrial standard Glyoxylic Acid route. Note the two distinct reaction environments required.

Troubleshooting the Glyoxylic Route

Q1: My condensation yield is low (<50%), and I see unreacted 2-ethylphenol. Why?

-

Root Cause: Incorrect pH control during the addition of glyoxylic acid.

-

The Fix: The condensation is base-catalyzed, but glyoxylic acid is unstable in high alkali (Cannizzaro reaction).

-

Protocol: Do not dump glyoxylic acid into the phenol.

-

Step 1: Adjust 2-ethylphenol solution to pH 10–11 using NaOH.

-

Step 2: Pre-adjust Glyoxylic acid solution to pH 5.0–5.5 .[3]

-

Step 3: Add the glyoxylic acid slowly to the phenol while maintaining the reaction mix at 25–30°C . Only heat to 50°C after addition is complete.

-

Q2: The oxidative decarboxylation is stalling or producing tar.

-

Root Cause: Catalyst deactivation or "Over-Oxidation" to quinones.

-

The Fix: This step requires a metal catalyst (Copper or Manganese) and strict pH modulation.

-

Catalyst: Use CuO or Cu(OH)

(0.5–1.0 mol%). -

pH Criticality: The decarboxylation is fastest at pH 11–12 . If pH drops (due to CO

evolution), the reaction slows. If pH is >13, you risk ring oxidation. -

Action: Monitor pH continuously and dose dilute NaOH to maintain pH ~11.5.

-

Data: Yield Comparison by Method

| Method | Typical Yield | Purity Profile | Scalability |

| Glyoxylic Acid (Recommended) | 75 – 85% | High (>95%) | Excellent |

| Reimer-Tiemann | 20 – 35% | Low (Tars/Isomers) | Poor |

| Duff Reaction | 30 – 45% | Med (Polymerization) | Moderate |

Module 2: Legacy Methods (Direct Formylation)

Warning: Use these methods only if you lack glyoxylic acid or require small, rapid batches where yield is secondary to speed.

Troubleshooting Reimer-Tiemann / Duff

Q3: Reimer-Tiemann (CHCl

-

Root Cause: Poor phase transfer and polymerization of the phenoxide.

-

The Fix:

-

Solvent System: Switch from pure water to Water/Methanol (10% MeOH) or use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) .

-

Stoichiometry: Ensure a large excess of CHCl

(3-4 equivalents) to push the equilibrium. -

Quenching: Acidify immediately upon completion to stop phenoxide polymerization.

-

Q4: Duff Reaction (HMTA/TFA) is yielding positional isomers.

-

Root Cause: The ethyl group at position 2 exerts steric hindrance, but the ortho (position 6) and para (position 4) spots are both activated.

-

The Fix:

-

Use Trifluoroacetic Acid (TFA) as the solvent instead of Acetic Acid.[5] TFA favors para-formylation (position 4) over ortho due to the specific stability of the iminium intermediate in strong acid.

-

Module 3: Purification & Isolation Workflow

Q5: My product is an oil that won't crystallize.

-

Solution: this compound has a lower melting point than vanillin due to the ethyl group disrupting crystal packing.

-

Bisulfite Purification Protocol:

-

Dissolve crude oil in Toluene.

-

Extract with 30% Sodium Bisulfite (NaHSO

) solution. The aldehyde forms a water-soluble adduct; impurities stay in Toluene. -

Separate the aqueous layer.

-

Acidify aqueous layer with H

SO -

The pure product will precipitate or oil out (extract with DCM).

-

Visual Troubleshooting Logic

Figure 2: Decision tree for identifying yield bottlenecks.

References

-

Process for preparing a 4-hydroxybenzaldehyde and derivatives. (US Patent 6,184,421 B1). Describes the industrial oxidation/decarboxylation of mandelic acid derivatives.

-

Preparation method of 3-ethoxy-4-hydroxymandelic acid. (CN Patent 102190580A). Details the critical pH control for the condensation step (analogous chemistry for 2-ethylphenol).

-

Oxidative decarboxylation of 3,4-dihydroxymandelic acid. PubMed. Explains the mechanistic requirement for Copper/Manganese catalysts in the decarboxylation step.

-

Reimer-Tiemann Reaction Mechanism & Conditions. Wikipedia. Overview of the chloroform/base limitations and phase transfer improvements.

-

Studies on the Duff Reaction. UNI ScholarWorks. Comparison of Duff vs. Reimer-Tiemann yields for substituted phenols.

Sources

- 1. byjus.com [byjus.com]

- 2. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]

- 3. CN102190580A - Preparation method of 3-ethoxy-4-hydroxymandelic acid used as intermediate for synthesizing ethyl vanillin - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. rephip.unr.edu.ar [rephip.unr.edu.ar]

Technical Support Center: Purification of Crude 3-Ethyl-4-hydroxybenzaldehyde

Welcome to the technical support guide for the purification of 3-Ethyl-4-hydroxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the purification techniques, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Understanding Your Material: Properties and Potential Impurities

Before any purification process, a thorough understanding of the target compound and its likely contaminants is crucial. This knowledge informs the selection of the most effective purification strategy.

Physicochemical Properties of this compound

While extensive data for this compound is not as common as for its close analogue, ethylvanillin, we can infer key properties. These parameters are critical for designing recrystallization and chromatography protocols.

| Property | Value / Observation | Rationale & Significance |

| Molecular Formula | C₉H₁₀O₂ | Provides the elemental composition.[1] |

| Molecular Weight | 150.17 g/mol | Essential for calculating molar quantities.[1] |

| Physical State | Expected to be a solid at room temperature. | Analogue compounds like vanillin and ethylvanillin are crystalline solids.[2] |

| Melting Point | Not widely reported. Analogue ethylvanillin melts at 74-79 °C.[3][4] | A depressed and broad melting range of your crude material is a key indicator of impurity. The final, sharp melting point is a primary measure of purity. |

| Solubility | Inferred from analogues: Slightly soluble in water; soluble in ethanol, ether, benzene.[5] | This is the most critical parameter for selecting a recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. |

| Acidity (pKa) | The phenolic -OH group is weakly acidic. Analogue ethylvanillin has a pKa of 7.91.[6] | This acidity is the basis for purification via acid-base extraction, allowing separation from non-acidic impurities. |

| Thermal Stability | Potentially unstable at high temperatures. p-Hydroxybenzaldehyde can decompose upon distillation, even under vacuum.[7] | This strongly suggests that purification by distillation should be avoided. |

Common Impurity Profile

The nature of impurities is dictated by the synthetic route. Common syntheses for substituted hydroxybenzaldehydes can introduce the following contaminants:

-

Unreacted Starting Materials: Such as 2-ethylphenol or other precursors.

-

Over-Oxidized Products: The aldehyde group can be oxidized to a carboxylic acid, forming 3-ethyl-4-hydroxybenzoic acid.

-

Isomeric Byproducts: Non-selective formylation or other reactions can lead to isomers (e.g., 4-ethyl-3-hydroxybenzaldehyde).

-

Reaction Solvents: Residual solvents used in the synthesis.

-

Inorganic Salts: Formed during reaction workup (e.g., NaCl, Na₂SO₄).

Section 2: Method Selection Guide & FAQs

Choosing the right purification technique from the outset can save significant time and resources. This section provides a logical framework for making that decision.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification method for a solid crude product? A: Recrystallization is almost always the best first choice for purifying a crystalline solid. It is cost-effective, scalable, and can efficiently remove a wide range of impurities. A successful recrystallization can often yield a product of >98% purity. One study reports the successful recrystallization of the similar compound ethylvanillin from an ethanol/water mixture.[4][8]

Q2: My product is an oil or semi-solid. What should I do? A: An oily product suggests the presence of significant impurities (like residual solvent) that are depressing the melting point. First, try removing volatile impurities under a high vacuum. If it remains an oil, column chromatography is the most appropriate next step to separate the desired product from the contaminants.

Q3: When is column chromatography the necessary choice? A: You should proceed with column chromatography under these circumstances:

- Recrystallization fails to improve purity significantly.

- The impurities are structurally very similar to the product (e.g., isomers), making separation by solubility difficult.

- The crude product is an intractable oil.

- You require exceptionally high purity (>99.5%) for applications like pharmaceutical development. Reverse-phase HPLC methods using C18 columns are effective for analyzing related compounds and can be scaled for preparative separation.[9][10]

Q4: Can I use distillation for purification? A: It is strongly advised not to use distillation. Aromatic aldehydes, especially those with hydroxyl groups, are often thermally labile and can decompose, polymerize, or oxidize at high temperatures, even under vacuum.[7] This can lead to significant product loss and the introduction of new impurities.

Q5: How can I efficiently remove non-acidic organic impurities? A: An acid-base extraction is an excellent and often overlooked technique. By dissolving the crude product in an aqueous base (like NaOH), the phenolic this compound is converted to its water-soluble sodium salt. Neutral (non-acidic) organic impurities can then be washed away with an immiscible organic solvent (like ether or dichloromethane). Subsequent acidification of the aqueous layer will re-precipitate your purified product.

Purification Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of your crude material.

Caption: Decision workflow for purification method selection.

Section 3: Protocols and Troubleshooting Guides

This section provides detailed, step-by-step protocols for the recommended purification techniques, along with troubleshooting advice for common issues.

Method 1: Recrystallization

Recrystallization is a powerful technique based on the differential solubility of a compound in a hot versus a cold solvent.

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and deionized water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the hot ethanol/water solvent mixture portion-wise while heating on a hot plate with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove these impurities.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under a vacuum.

-

Minimum Hot Solvent: Using excess solvent will result in some of your product remaining dissolved in the cold mother liquor, significantly reducing the yield.

-

Slow Cooling: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they have had time to form a proper crystal lattice that excludes impurities. Rapid cooling can trap impurities within the crystal structure.

-

Ice-Cold Wash: The wash solvent must be cold to prevent the desired product from dissolving while still washing away soluble impurities.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. | 1. Add more solvent to the hot mixture and re-cool. 2. Try a different solvent system with a lower boiling point (e.g., toluene/hexane). |

| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch. |

| Yield is very low. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure). 2. Ensure the filtration funnel and receiving flask are pre-heated. 3. Always use ice-cold solvent for washing. |

Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the phenolic hydroxyl group to separate it from neutral or basic impurities.

Caption: Workflow for purification via acid-base extraction.

-

Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1M aqueous sodium hydroxide (NaOH) solution. Combine the aqueous layers.

-

Organic Wash: The combined aqueous layers can be washed once with a fresh portion of diethyl ether to remove any remaining neutral impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is strongly acidic (pH ~2). The product should precipitate as a solid.

-

Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| An emulsion forms at the interface. | The concentrations of the solutions are too high, or agitation was too vigorous. | 1. Add a saturated NaCl solution (brine) to disrupt the emulsion. 2. Allow the funnel to stand undisturbed for a longer period. 3. Use gentle, swirling motions for extraction instead of vigorous shaking. |

| Product does not precipitate upon acidification. | 1. Not enough acid was added. 2. The product is more soluble in water than expected. | 1. Check the pH with litmus paper and add more acid if necessary. 2. If it remains dissolved, extract the acidified aqueous solution with a fresh organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent. |

Method 3: Column Chromatography

This is the most powerful method for separating complex mixtures or achieving the highest levels of purity.

-

Stationary Phase Selection: Pack a glass column with C18-functionalized (reverse-phase) silica gel.[11]

-

Mobile Phase Selection: A typical mobile phase would be a gradient of acetonitrile in water.[9][10] Start with a low concentration of acetonitrile (e.g., 20%) and gradually increase it. Use TLC or HPLC to determine the optimal solvent system that gives good separation between your product and impurities.

-

Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.

-

Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor separation of spots (co-elution). | The chosen mobile phase is not optimal. | 1. Rerun TLC with different solvent systems to find one with better separation (a ΔRf of >0.2 is ideal). 2. Use a shallower solvent gradient during elution. |

| Streaking of spots on TLC/column. | 1. The sample is too acidic/basic for silica. 2. The sample is overloaded on the column. | 1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization.[9] 2. Use a larger column or load less material. |

| Product is not eluting from the column. | The mobile phase is not polar enough (in reverse-phase). | Increase the percentage of the organic solvent (acetonitrile) in the mobile phase. |

References

- Trabattoni, S., Laera, S., Mena, R., Papagni, A., & Sassella, A. (n.d.). Preparation of highly pure quaterthiophene and role of impurities on its photoluminescence properties. Supplementary data.

- Bayer Aktiengesellschaft. (1988). Process for the isolation of p-hydroxybenzaldehyde. U.S. Patent No. 4,748,278.

- Rhone-Poulenc Chimie. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives. U.S. Patent No. 6,184,421B1.

-

Scribd. (n.d.). Ethyl Vanillin: Properties & Uses. Retrieved from [Link]

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Retrieved from [Link]

-

PrepChem. (2017). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

-

Sumitomo Chemical Company, Limited. (1984). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent No. EP 0 128 094 A2. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98%. Alfa Aesar. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C9H10O2 | CID 22038713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 3-Ethoxy-4-hydroxybenzaldehyde(121-32-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]

- 11. rsc.org [rsc.org]

Preventing degradation of 3-Ethyl-4-hydroxybenzaldehyde during storage

Topic: Stability & Storage Optimization

Document ID: TS-EHB-042 | Version: 2.1 | Status: Active

Critical Alert: Immediate Action Required